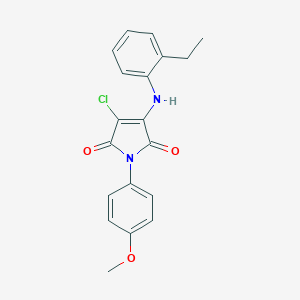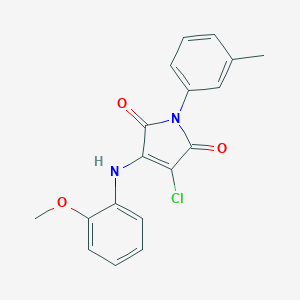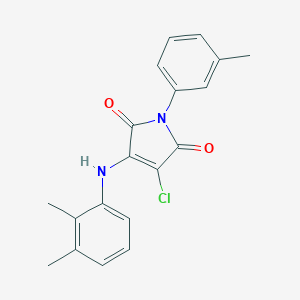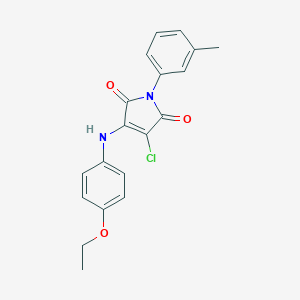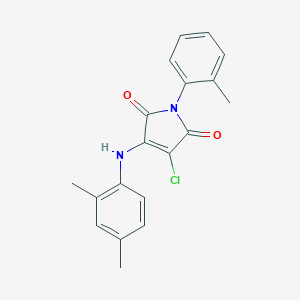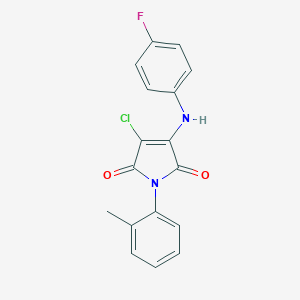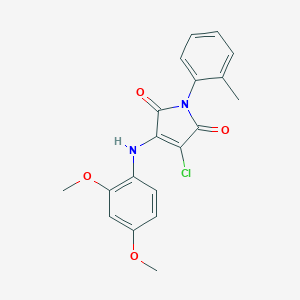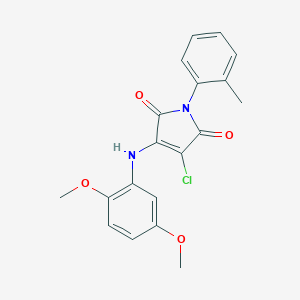![molecular formula C25H20N6O3 B380287 4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate CAS No. 385400-16-8](/img/structure/B380287.png)
4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate is a useful research compound. Its molecular formula is C25H20N6O3 and its molecular weight is 452.5g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(5-Methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl)phenyl benzoate including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antitumor Applications
Pyrazolo[1,5-a]pyrimidine derivatives have shown significant potential as antitumor agents . Their structural similarity to nucleotide bases allows them to interact with DNA and RNA, making them valuable in cancer treatment . The specific compound could be explored for its efficacy against various cancer cell lines, leveraging its ability to interfere with cellular replication processes.
Enzymatic Inhibitory Activity
These compounds exhibit enzymatic inhibitory activity , which can be harnessed in the development of new drugs . By inhibiting specific enzymes, they can disrupt the metabolic pathways essential for the survival of cancer cells or pathogens, providing a targeted approach to treatment.
Material Science
In the field of material science , pyrazolo[1,5-a]pyrimidine derivatives are appreciated for their photophysical properties . They can be used in the design of new materials with specific optical characteristics, potentially useful in electronics and photonics.
Organic Synthesis
The compound’s versatile structure makes it a valuable scaffold in organic synthesis . It can undergo various synthetic transformations, allowing chemists to create a wide array of new molecules with potential applications in medicinal chemistry and beyond .
Drug Design
Due to its structural flexibility, this compound can be used in combinatorial library design and drug discovery . Its modifiable periphery enables the creation of numerous derivatives, each with the potential for unique biological activity.
Corrosion Inhibition
Research has indicated that pyrazolo[1,5-a]pyrimidine derivatives can serve as corrosion inhibitors . This application is particularly relevant in the protection of metals from acid corrosion, which is crucial in industrial settings.
Anticancer Drug Development
The compound’s role in anticancer drug development is underscored by its inclusion in structure-activity relationship (SAR) studies . These studies help in understanding how structural changes to the compound can enhance its anticancer properties.
Biological and Pharmacological Research
Finally, the compound’s presence in a variety of biologically active molecules makes it a subject of interest in broader biological and pharmacological research . Its potential applications extend to the development of treatments for a range of diseases beyond cancer.
Eigenschaften
IUPAC Name |
[4-[5-methyl-6-(phenylcarbamoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidin-7-yl]phenyl] benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20N6O3/c1-16-21(23(32)27-19-10-6-3-7-11-19)22(31-25(26-16)28-29-30-31)17-12-14-20(15-13-17)34-24(33)18-8-4-2-5-9-18/h2-15,22H,1H3,(H,27,32)(H,26,28,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXVVMAGCKYYOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=NN=N2)N1)C3=CC=C(C=C3)OC(=O)C4=CC=CC=C4)C(=O)NC5=CC=CC=C5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20N6O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


